2-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid

Catalog No.
S715536
CAS No.
71420-95-6
M.F
C14H19NO4
M. Wt
265.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)ac...

CAS Number

71420-95-6

Product Name

2-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid

IUPAC Name

2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetic acid

Molecular Formula

C14H19NO4

Molecular Weight

265.3 g/mol

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-11-6-4-5-10(7-11)8-12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

KMXLLJZRUTZTMA-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CC(=O)O

2-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid, also known by its chemical structure C14H19NO4, is a compound that features a phenyl group substituted with an amino and a carboxylic acid functionality. The tert-Butoxycarbonyl (Boc) group is commonly used in organic synthesis as a protecting group for amines, which enhances the stability of the amino functionality during various

As an intermediate, 2-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid does not have a defined mechanism of action. Its purpose lies in the formation of the final target molecule, which would determine its specific biological or chemical activity.

  • Wear gloves, eye protection, and a lab coat when handling.
  • Work in a well-ventilated fume hood.
  • Dispose of waste according to appropriate regulations.

The primary reactions involving 2-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid typically include:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions (e.g., using hydrochloric acid or trifluoroacetic acid), yielding the free amine.
  • Coupling Reactions: The amino group can participate in peptide coupling reactions with activated carboxylic acids to form amides.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, leading to the formation of corresponding amines or other derivatives.

The synthesis of 2-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with commercially available phenylacetic acid derivatives.
  • Boc Protection: The amino group can be protected using tert-butoxycarbonyl chloride in the presence of a base (e.g., triethylamine).
  • Methylation: The methylation step can involve alkylation reactions where an appropriate alkyl halide is reacted with the protected amine.
  • Final Deprotection: After the desired reaction has been completed, the Boc group is removed to yield the final product.

Similar Compounds

Several compounds share structural similarities with 2-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid, including:

Compound NameStructureNotable Features
2-Amino-3-phenylpropanoic acidC9H11NO2Contains an amino group and carboxylic acid; simpler structure
PhenylalanineC9H11NO2An essential amino acid; naturally occurring
3-(Aminomethyl)benzoic acidC9H11NO2Similar phenolic structure; used in drug design

These compounds are unique due to their specific functional groups and potential applications in medicinal chemistry, but they differ from 2-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid in terms of their reactivity and biological activity profiles.

XLogP3

1.9

Wikipedia

Boc-(3-aminomethylphenyl)acetic acid

Dates

Modify: 2023-08-15

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